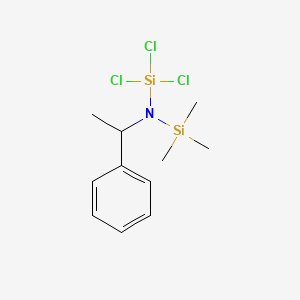
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine typically involves the reaction of 1,1,1-trichlorosilane with N-(1-phenylethyl)-N-(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield silanol derivatives, while substitution reactions could produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Research into its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Applications in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine would depend on its specific application. In chemical reactions, it acts as a source of silicon and can participate in various transformations. In biological systems, its mechanism would involve interactions with cellular components and pathways, which would need to be studied in detail.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichlorosilane: A simpler organosilicon compound used in similar applications.
N-(1-phenylethyl)-N-(trimethylsilyl)amine: A related compound with different functional groups.
Trimethylsilyl chloride: Another organosilicon compound with widespread use in organic synthesis.
Uniqueness
1,1,1-Trichloro-N-(1-phenylethyl)-N-(trimethylsilyl)silanamine is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other organosilicon compounds.
Properties
CAS No. |
389078-55-1 |
|---|---|
Molecular Formula |
C11H18Cl3NSi2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
1-phenyl-N-trichlorosilyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C11H18Cl3NSi2/c1-10(11-8-6-5-7-9-11)15(16(2,3)4)17(12,13)14/h5-10H,1-4H3 |
InChI Key |
KEJBPOXJSSKXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N([Si](C)(C)C)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



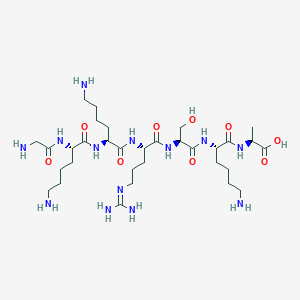
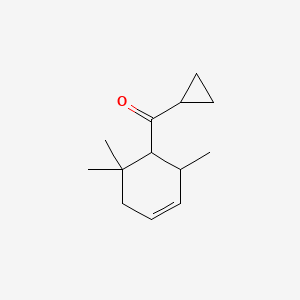
![N,N-Bis(2,3-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14240842.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
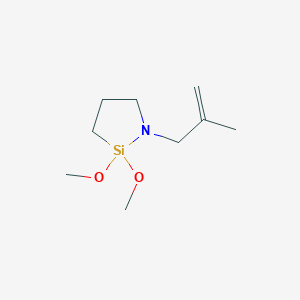
![Ethyl 3-[(2-bromoacetyl)amino]benzoate](/img/structure/B14240867.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)
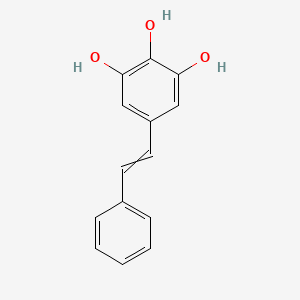
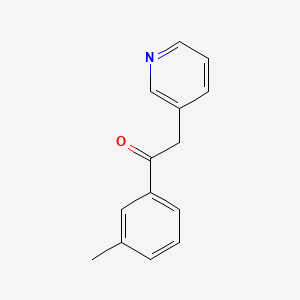

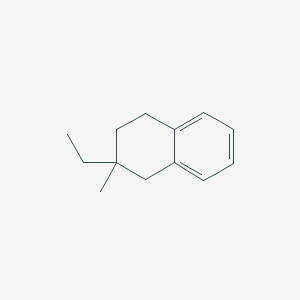

![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)
